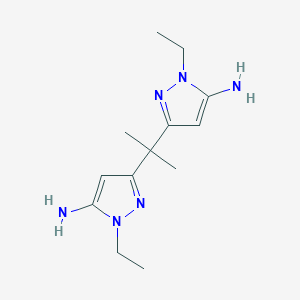

3,3'-(Propane-2,2-diyl)bis(1-ethyl-1H-pyrazol-5-amine)

Description

Structure

3D Structure

Properties

IUPAC Name |

5-[2-(5-amino-1-ethylpyrazol-3-yl)propan-2-yl]-2-ethylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N6/c1-5-18-11(14)7-9(16-18)13(3,4)10-8-12(15)19(6-2)17-10/h7-8H,5-6,14-15H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATTLXZNQIDUASP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C(C)(C)C2=NN(C(=C2)N)CC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401198537 | |

| Record name | 1H-Pyrazol-5-amine, 3,3′-(1-methylethylidene)bis[1-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401198537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173266-48-2 | |

| Record name | 1H-Pyrazol-5-amine, 3,3′-(1-methylethylidene)bis[1-ethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1173266-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazol-5-amine, 3,3′-(1-methylethylidene)bis[1-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401198537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3,3’-(Propane-2,2-diyl)bis(1-ethyl-1H-pyrazol-5-amine) typically involves the reaction of 1-ethyl-1H-pyrazol-5-amine with a suitable propane-2,2-diyl precursor under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

3,3’-(Propane-2,2-diyl)bis(1-ethyl-1H-pyrazol-5-amine) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions where the amine groups can be replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to achieve the desired products.

Scientific Research Applications

3,3’-(Propane-2,2-diyl)bis(1-ethyl-1H-pyrazol-5-amine) has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3’-(Propane-2,2-diyl)bis(1-ethyl-1H-pyrazol-5-amine) involves its interaction with specific molecular targets and pathways. The compound’s amine groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the pyrazole rings can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Key Observations :

- Substituents like thiazole (in ) or benzodioxin (in ) introduce aromatic π-systems, altering electronic properties and binding affinities.

Physicochemical Properties

The target compound’s higher molecular weight and symmetry may result in lower solubility in polar solvents compared to smaller analogs. Its dual amine groups enhance hydrogen-bonding capacity, which is advantageous in crystal engineering .

Biological Activity

Overview

3,3'-(Propane-2,2-diyl)bis(1-ethyl-1H-pyrazol-5-amine) is a heterocyclic compound with the molecular formula C13H22N6 and a molecular weight of 262.35 g/mol. The compound features two pyrazole rings connected by a propane-2,2-diyl bridge, with each ring containing an ethyl group and an amine group at the 5-position. This structural configuration suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Synthesis

The synthesis of this compound typically involves the reaction of 1-ethyl-1H-pyrazol-5-amine with a suitable propane-2,2-diyl precursor. Common solvents for this reaction include ethanol or methanol, often utilizing catalysts to enhance yield and purity. The reactions can be optimized for industrial applications to produce larger quantities.

The biological activity of 3,3'-(Propane-2,2-diyl)bis(1-ethyl-1H-pyrazol-5-amine) is primarily attributed to its ability to interact with various biological targets:

- Hydrogen Bonding: The amine groups can form hydrogen bonds with biological macromolecules, influencing their activity.

- Enzyme Interaction: The pyrazole rings may interact with enzymes and receptors, modulating their functions and leading to various biological effects.

Antimicrobial Properties

Research indicates that compounds similar to 3,3'-(Propane-2,2-diyl)bis(1-ethyl-1H-pyrazol-5-amine) exhibit antimicrobial properties. For instance, studies on pyrazole derivatives have shown significant activity against various bacterial strains. While specific data on this compound's antimicrobial efficacy is limited, its structural similarities to known antimicrobial agents suggest potential effectiveness.

Anticancer Activity

The compound has been studied for its anticancer properties. In a related study on pyrazole derivatives, compounds showed moderate to potent antiproliferative activity against human cancer cell lines such as SGC-7901 and A549. The structure-activity relationship indicated that modifications at the pyrazole ring could enhance potency. This suggests that 3,3'-(Propane-2,2-diyl)bis(1-ethyl-1H-pyrazol-5-amine) may also exhibit similar anticancer activities due to its unique structure.

Comparative Analysis

To better understand the biological activity of 3,3'-(Propane-2,2-diyl)bis(1-ethyl-1H-pyrazol-5-amine), it is beneficial to compare it with other pyrazole-based compounds.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Compound A | Pyrazole derivative with a phenyl group | Moderate anticancer activity |

| Compound B | Similar pyrazole structure with different substituents | Potent antimicrobial activity |

| 3,3'-(Propane-2,2-diyl)bis(1-ethyl-1H-pyrazol-5-amines) | Two pyrazole rings connected by propane bridge | Potential antimicrobial and anticancer properties |

Case Studies

- Anticancer Activity Study: A series of novel pyrazole derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. One derivative exhibited significant inhibition of tubulin polymerization akin to known anticancer agents like combretastatin A4 . This suggests that structural modifications in compounds like 3,3'-(Propane-2,2-diyl)bis(1-ethyl-1H-pyrazol-5-amines) could yield potent anticancer agents.

- Antimicrobial Evaluation: In another study focusing on pyrazole derivatives, several compounds were tested against bacterial strains. The results indicated that specific modifications in the pyrazole structure enhanced antimicrobial efficacy . These findings imply that similar modifications in 3,3'-(Propane-2,2-diyl)bis(1-ethyl-1H-pyrazol-5-amines) might improve its biological activity.

Q & A

Q. What are the optimal synthetic routes for 3,3'-(Propane-2,2-diyl)bis(1-ethyl-1H-pyrazol-5-amine), and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via multi-step condensation reactions. For pyrazole derivatives, alkylation of pyrazole precursors with propane-2,2-diol derivatives under basic conditions (e.g., triethylamine) is common. Solvent choice (e.g., methanol or THF) and temperature (reflux at 60–80°C) significantly impact yield. Catalysts like trifluoroacetic acid (TFA) enhance reaction efficiency by stabilizing intermediates . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization using H/C NMR and IR spectroscopy are critical for verifying purity .

Q. How can researchers validate the structural configuration of this compound using crystallographic techniques?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of saturated solutions (e.g., in ethanol). Data collection using a diffractometer (Mo-Kα radiation) and refinement via SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) ensures accurate bond-length and angle measurements. For example, similar pyrazole derivatives exhibit planar pyrazole rings with dihedral angles <5° relative to substituents, which can be cross-validated with computational models .

Advanced Research Questions

Q. What strategies address discrepancies in spectral data (e.g., NMR splitting patterns) during structural elucidation?

- Methodological Answer : Contradictions in NMR signals (e.g., unexpected splitting or integration ratios) may arise from tautomerism or impurities. Advanced techniques include:

- 2D NMR (COSY, HSQC) : To resolve overlapping signals and assign protons/carbons unambiguously.

- Variable-temperature NMR : To detect dynamic processes (e.g., tautomerization) by observing signal coalescence at elevated temperatures.

- Computational DFT modeling : Predict H/C shifts (Gaussian 09, B3LYP/6-31G* basis set) and compare with experimental data .

Q. How can researchers design experiments to probe the compound’s biological activity, such as antimicrobial or anti-inflammatory effects?

- Methodological Answer :

- In vitro assays : For antimicrobial activity, use microdilution assays (e.g., MIC determination against E. coli or S. aureus). For anti-inflammatory screening, measure COX-2 inhibition via ELISA.

- Structure-activity relationship (SAR) : Synthesize analogs with modified alkyl/aryl groups (e.g., replacing ethyl with methyl) to identify critical substituents. Controls should include standard drugs (e.g., ibuprofen for anti-inflammatory assays) .

- Cytotoxicity testing : Use MTT assays on mammalian cell lines (e.g., HEK-293) to rule out nonspecific toxicity .

Q. What computational approaches are effective in predicting the compound’s reactivity and binding modes with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, pyrazole amines often exhibit HOMO localization on the NH group, suggesting hydrogen-bonding interactions .

- Molecular docking : Use AutoDock Vina to simulate binding with enzymes (e.g., dihydrofolate reductase for antimicrobial studies). Validate docking poses with MD simulations (NAMD/GROMACS) to assess stability .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the thermal stability of pyrazole-based compounds?

- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen/air (heating rate 10°C/min) provides decomposition profiles. Conflicting data may arise from impurities or polymorphic forms. Cross-reference with differential scanning calorimetry (DSC) to identify melting points and phase transitions. For example, energetic pyrazole derivatives decompose at 171–270°C, but impurities can lower onset temperatures by 20–30°C .

Experimental Design Considerations

Q. What precautions are essential when handling hygroscopic or air-sensitive intermediates during synthesis?

- Methodological Answer :

- Use Schlenk lines or gloveboxes (N/Ar atmosphere) for moisture-sensitive steps (e.g., alkylation with NaH).

- Store intermediates in desiccators with PO.

- Monitor reactions via TLC or inline IR spectroscopy to minimize exposure .

Advanced Characterization Techniques

Q. How can researchers utilize high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks for complex derivatives?

- Methodological Answer : Electrospray ionization (ESI) or MALDI-TOF in positive/negative ion mode provides accurate mass-to-charge (m/z) ratios. Compare observed [M+H] peaks with theoretical values (calculated using tools like ChemCalc). Isotopic pattern analysis (e.g., for Cl/Br-containing analogs) further validates molecular formulae .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.